2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide

Drug Discovery Physicochemical Properties Lipophilicity

Researchers relying on consistent SAR data cannot risk positional isomer variability. 2-[4-(Hydroxymethyl)phenoxy]-N-phenylacetamide (CAS 693270-23-4) solves this with its defined para-hydroxymethyl topology. • 98% purity reduces side-product interference in fragment-based library synthesis. • Moderate LogP (2.20) streamlines ADME optimization for lead series. • Phenoxyacetamide warhead enables cysteine-targeted covalent inhibitor design. Supplied with batch-specific COA for reproducible high-throughput screening.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 693270-23-4
Cat. No. B5847591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide
CAS693270-23-4
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CO
InChIInChI=1S/C15H15NO3/c17-10-12-6-8-14(9-7-12)19-11-15(18)16-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,16,18)
InChIKeyFSQGBVRQANEPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Hydroxymethyl)phenoxy]-N-phenylacetamide: CAS 693270-23-4 for Advanced Research and Procurement


2-[4-(Hydroxymethyl)phenoxy]-N-phenylacetamide (CAS 693270-23-4) is a synthetic, small-molecule phenoxy-N-phenylacetamide derivative with the molecular formula C15H15NO3 and a molecular weight of 257.29 g/mol . It serves as a versatile chemical building block and a potential lead scaffold in medicinal chemistry, characterized by its para-hydroxymethyl substitution on the phenoxy ring [1]. This compound is of interest to researchers exploring areas such as anticancer drug discovery and enzyme inhibition [2][3].

The Specificity of 2-[4-(Hydroxymethyl)phenoxy]-N-phenylacetamide (CAS 693270-23-4): Why Structural Analogues Cannot Be Interchanged


The para-hydroxymethyl substituent of this compound is a key differentiator that directly impacts its physicochemical properties and potential biological function, distinguishing it from close structural analogues. In the context of phenoxy-N-phenylacetamide derivatives, modifications to the phenoxy ring are known to influence activity [1]. For instance, a shift from a para- to an ortho-hydroxymethyl group alters the compound's topology and hydrogen-bonding network, which can significantly change binding affinity and functional activity, as seen with other positional isomers . Therefore, substituting with a generic or closely related analogue without this specific substitution pattern risks unpredictable and non-comparable experimental outcomes.

Quantitative Differentiation and Procurement Evidence for 2-[4-(Hydroxymethyl)phenoxy]-N-phenylacetamide (CAS 693270-23-4)


LogP Comparison: Optimizing Lipophilicity for Target Engagement

The calculated logP of 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide is 2.1964 . This value places it within the optimal range for many drug discovery programs, balancing membrane permeability and aqueous solubility. This differentiates it from analogues with significantly higher logP values, which may suffer from poor solubility and promiscuous target binding [1].

Drug Discovery Physicochemical Properties Lipophilicity

P-glycoprotein Inhibition: Class-Level Evidence for MDR Reversal

Phenoxy-N-phenylacetamide derivatives, the structural class of the target compound, have demonstrated potent P-glycoprotein (Pgp) inhibitory activity. A lead compound from this series, 4o, exhibited a 3.0-fold increase in Pgp inhibition compared to verapamil, a known Pgp inhibitor, in a cellular MDR reversal assay [1]. This class-level activity suggests the target compound possesses a valuable pharmacophore for tackling multidrug resistance.

Multidrug Resistance (MDR) Cancer Chemotherapy Transporter Inhibition

EGFR Kinase Inhibition: Phenoxyacetamides as Irreversible Warheads

Studies have established that phenoxyacetamide moieties can function as effective cysteine-trapping 'warheads' in the design of irreversible EGFR inhibitors [1]. This mechanism is crucial for circumventing acquired resistance to first-generation, reversible EGFR inhibitors in NSCLC. Specifically, a derivative containing this warhead inhibited EGFR at significantly lower concentrations than the clinical comparator gefitinib in a resistant NSCLC cell line [2].

Non-Small Cell Lung Cancer (NSCLC) Tyrosine Kinase Inhibitor Covalent Inhibition

High Vendor-Specified Purity for Reproducible Research

The target compound is commercially available at a specified purity of 98% (HPLC) from major research chemical suppliers . This high purity standard ensures that experimental outcomes are attributable to the compound's activity rather than confounding impurities, which is a critical factor for reliable data generation in lead optimization and biochemical assays .

Chemical Synthesis Quality Control Reproducibility

Recommended Research and Industrial Application Scenarios for 2-[4-(Hydroxymethyl)phenoxy]-N-phenylacetamide


Lead Compound Development for Multidrug Resistance (MDR) in Cancer

Given its structural affiliation with the phenoxy-N-phenylacetamide class, which has validated Pgp inhibitory activity, 2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide is an ideal chemical starting point for designing novel MDR reversal agents. The para-hydroxymethyl group offers a strategic site for further derivatization to optimize potency and selectivity against Pgp-overexpressing cancer cell lines [1].

Design of Next-Generation Covalent Kinase Inhibitors

The core phenoxyacetamide scaffold has been characterized as an effective cysteine-reactive warhead for irreversible enzyme inhibition [2]. This compound can be integrated into larger pharmacophores targeting kinases with accessible cysteine residues, such as mutant EGFR in NSCLC, to develop therapeutics capable of overcoming acquired resistance to first-line inhibitors [3].

Physicochemical Optimization in Medicinal Chemistry Programs

The calculated logP of 2.1964 is a key differentiator for use in structure-activity relationship (SAR) studies aimed at optimizing drug-like properties. Its moderate lipophilicity makes it a more soluble and potentially less toxic starting point than other highly lipophilic analogues, which is critical for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead series .

Reproducible Building Block for Advanced Chemical Synthesis

Sourced at 98% purity from commercial vendors, this compound is a reliable, high-quality building block for synthesizing complex molecular libraries. The high purity minimizes side reactions and simplifies purification processes, which is essential for generating accurate and reproducible data in combinatorial chemistry and high-throughput screening .

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